molecular formula C19H18N2O3 B278492 N-[3-(isobutyrylamino)phenyl]-1-benzofuran-2-carboxamide

N-[3-(isobutyrylamino)phenyl]-1-benzofuran-2-carboxamide

Cat. No. B278492
M. Wt: 322.4 g/mol
InChI Key: IXMYZGWPJNEIPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(isobutyrylamino)phenyl]-1-benzofuran-2-carboxamide, also known as IBF, is a synthetic compound that belongs to the class of benzofuran carboxamides. It has been extensively studied for its potential use as a therapeutic agent in various diseases.

Mechanism of Action

The exact mechanism of action of N-[3-(isobutyrylamino)phenyl]-1-benzofuran-2-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). Inhibition of COX-2 reduces inflammation, while inhibition of AChE improves cognitive function.
Biochemical and Physiological Effects:
N-[3-(isobutyrylamino)phenyl]-1-benzofuran-2-carboxamide has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, N-[3-(isobutyrylamino)phenyl]-1-benzofuran-2-carboxamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-(isobutyrylamino)phenyl]-1-benzofuran-2-carboxamide is its relatively low toxicity, which makes it a promising candidate for further preclinical and clinical studies. However, one limitation of N-[3-(isobutyrylamino)phenyl]-1-benzofuran-2-carboxamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-[3-(isobutyrylamino)phenyl]-1-benzofuran-2-carboxamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of N-[3-(isobutyrylamino)phenyl]-1-benzofuran-2-carboxamide. Another area of interest is the investigation of the potential use of N-[3-(isobutyrylamino)phenyl]-1-benzofuran-2-carboxamide in combination with other therapeutic agents. Finally, further studies are needed to fully understand the mechanism of action of N-[3-(isobutyrylamino)phenyl]-1-benzofuran-2-carboxamide and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, N-[3-(isobutyrylamino)phenyl]-1-benzofuran-2-carboxamide is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, neuroprotective, and cognitive-enhancing effects. Although there are some limitations to its use in lab experiments, N-[3-(isobutyrylamino)phenyl]-1-benzofuran-2-carboxamide is a promising candidate for further preclinical and clinical studies.

Synthesis Methods

The synthesis of N-[3-(isobutyrylamino)phenyl]-1-benzofuran-2-carboxamide involves the reaction of 3-aminoacetophenone with isobutyryl chloride to yield N-(3-isobutyrylaminophenyl)acetamide. This intermediate is then reacted with 2-hydroxybenzoic acid in the presence of triethylamine to yield N-[3-(isobutyrylamino)phenyl]-1-benzofuran-2-carboxamide.

Scientific Research Applications

N-[3-(isobutyrylamino)phenyl]-1-benzofuran-2-carboxamide has been studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In addition, N-[3-(isobutyrylamino)phenyl]-1-benzofuran-2-carboxamide has been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

properties

Product Name

N-[3-(isobutyrylamino)phenyl]-1-benzofuran-2-carboxamide

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

N-[3-(2-methylpropanoylamino)phenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C19H18N2O3/c1-12(2)18(22)20-14-7-5-8-15(11-14)21-19(23)17-10-13-6-3-4-9-16(13)24-17/h3-12H,1-2H3,(H,20,22)(H,21,23)

InChI Key

IXMYZGWPJNEIPP-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC3=CC=CC=C3O2

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC3=CC=CC=C3O2

Origin of Product

United States

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